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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

Cat. No.: B108959

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for (R)-
Morpholine-2-carboxylic acid (CsHoNOs, Molecular Weight: 131.13 g/mol ), a chiral building
block of significant interest in pharmaceutical and drug development research.[1][2][3] The
following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their
acquisition. This document is intended for researchers, scientists, and professionals in the field
of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[4]
[5] For (R)-Morpholine-2-carboxylic acid, both 1H and 3C NMR provide a detailed fingerprint
of its atomic connectivity.

IH NMR (Proton NMR)

The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The acidic proton of the carboxyl group is characteristically found far downfield, often
as a broad singlet.[6][7] Protons on the morpholine ring exhibit chemical shifts influenced by
the adjacent oxygen and nitrogen atoms.

Table 1: Predicted *H NMR Data for (R)-Morpholine-2-carboxylic acid
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

>10.0 broad s 1H -COOH
~4.0-4.2 m 1H H-2
~3.8-4.0 m 2H H-5
~3.5-3.7 m 2H H-6
~3.0-3.3 m 2H H-3

Variable broad s 1H N-H

Note: Spectra are typically recorded in deuterated solvents such as D20 or DMSO-ds. The N-H
and COOH protons are exchangeable with D20 and their signals would disappear.[6][7]

13C NMR (Carbon NMR)

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.
Carboxyl carbons are typically observed in the 165-185 ppm range.[7] Carbons adjacent to
heteroatoms (O, N) in the morpholine ring are shifted downfield.[8][9]

Table 2: Predicted 13C NMR Data for (R)-Morpholine-2-carboxylic acid

Chemical Shift (8) ppm Assighment

~170 - 185 C=0 (Carboxylic Acid)
~65-75 C-5

~55 - 65 C-2

~40 - 50 C-3,C-6

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.[10] For (R)-Morpholine-2-carboxylic acid, the
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spectrum is dominated by absorptions from the carboxylic acid group.

The O-H bond of a carboxylic acid gives rise to a very broad absorption band over the range of
2500 to 3300 cm~2.[6][7][11] This broadness is a result of hydrogen bonding between
molecules.[10][11] The carbonyl (C=0) bond produces a strong, intense absorption between
1760 and 1690 cm~1.[11][12]

Table 3: Characteristic IR Absorption Bands for (R)-Morpholine-2-carboxylic acid

Wavenumber . . . .

(cm-?) Intensity Bond Vibration Functional Group
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid
3200 - 3375 Medium N-H Stretch Amine

2850 - 3000 Medium C-H Stretch Aliphatic

1760 - 1690 Strong C=0 Stretch Carboxylic Acid
1440 - 1395 Medium O-H Bend Carboxylic Acid
1320 - 1210 Strong C-O Stretch Carboxylic Acid
1250 - 1020 Medium C-N Stretch Amine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and elemental composition of a compound.
[13] For a small polar molecule like (R)-Morpholine-2-carboxylic acid, Electrospray lonization
(ESI) is a suitable technique.[14][15]

The molecular formula CsHaNOs corresponds to a molecular weight of 131.13 g/mol .[1][2] In
positive ion mode ESI-MS, the protonated molecule [M+H]* would be expected at m/z 132.06.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for (R)-Morpholine-2-carboxylic acid
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m/z (Daltons) lon Analysis

132.0655 [M+H]* Protonated Molecule
114.0550 [M+H - H20]* Loss of Water

86.0600 [M+H - COOH2]* Loss of Carboxylic Acid Group

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality,
reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR)

o Sample Preparation: Accurately weigh 5-25 mg of the sample for tH NMR or a quantity
sufficient to create a saturated solution for 3C NMR.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, D20) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If any solid particles are present, filter the solution
through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube
to prevent magnetic field distortions.

e Add an internal standard (e.g., TMS) if quantitative analysis is required.
o Data Acquisition:
o Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o For *H NMR, typical parameters include a 30-45° pulse angle and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o For 13C NMR, a larger number of scans and a longer relaxation delay are typically required
due to the lower natural abundance and sensitivity of the 3C nucleus.
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o Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction.

Infrared (IR) Spectroscopy (FTIR-ATR)

o Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:
o Collect the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm~1 to obtain a
high-quality spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a
suitable solvent like methanol, acetonitrile, or water.[16]

 Dilute the stock solution to a final concentration of approximately 1-10 pg/mL using a solvent
mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to
promote protonation for positive ion mode.[16]

« Filter the final solution through a 0.22 pum syringe filter to remove any particulates that could
block the system.[16]
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o Data Acquisition:

o Introduce the sample into the ESI source via direct infusion or through a liquid
chromatography (LC) system.[14]

o Acquire data in positive ion mode to observe the [M+H]* ion.
o Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 Da).

o Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying
gas temperature) to achieve stable and maximal ion signal.[17]

Workflow and Data Relationships

The acquisition and interpretation of spectroscopic data follow a logical progression, starting
from the pure sample and culminating in complete structural verification.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (R)-Morpholine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108959#spectroscopic-data-for-r-morpholine-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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